molecular formula C14H14BNO3 B11746845 (3-(Benzamidomethyl)phenyl)boronic acid

(3-(Benzamidomethyl)phenyl)boronic acid

Cat. No.: B11746845
M. Wt: 255.08 g/mol
InChI Key: VRVGDVIAMWJJRL-UHFFFAOYSA-N
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Description

(3-(Benzamidomethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzamidomethyl)phenyl)boronic acid typically involves the reaction of 3-(Bromomethyl)benzoic acid with a boronic acid derivative. The reaction is usually carried out in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzamidomethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic acid group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield boronic esters, while reduction can produce borane derivatives.

Mechanism of Action

The mechanism of action of (3-(Benzamidomethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with target molecules through the formation of boronate esters, which can modulate the activity of enzymes and other biological targets .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the benzamidomethyl group.

    (4-(Benzamidomethyl)phenyl)boronic acid: A structural isomer with the benzamidomethyl group in a different position.

    (3-(Carboxamidomethyl)phenyl)boronic acid: A compound with a carboxamide group instead of a benzamide group.

Uniqueness

(3-(Benzamidomethyl)phenyl)boronic acid is unique due to the presence of the benzamidomethyl group, which can enhance its binding affinity and specificity for certain biological targets. This makes it particularly useful in medicinal chemistry and drug development .

Properties

Molecular Formula

C14H14BNO3

Molecular Weight

255.08 g/mol

IUPAC Name

[3-(benzamidomethyl)phenyl]boronic acid

InChI

InChI=1S/C14H14BNO3/c17-14(12-6-2-1-3-7-12)16-10-11-5-4-8-13(9-11)15(18)19/h1-9,18-19H,10H2,(H,16,17)

InChI Key

VRVGDVIAMWJJRL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)CNC(=O)C2=CC=CC=C2)(O)O

Origin of Product

United States

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